(3-Chlorophenyl)hydrazine hemisulfate is an organic compound with significant applications in chemistry and biology. It serves as a building block in the synthesis of various organic compounds and plays a role in enzyme inhibition studies and protein interactions. This compound is classified under hydrazines, which are characterized by the presence of the hydrazine functional group (N2H4).
(3-Chlorophenyl)hydrazine hemisulfate is synthesized from 3-chloronitrobenzene and hydrazine hydrate through reduction processes. It falls under the category of substituted phenylhydrazines, which are known for their reactivity and utility in organic synthesis.
The synthesis of (3-Chlorophenyl)hydrazine hemisulfate typically involves two main steps:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability, utilizing advanced purification techniques like recrystallization and chromatography to achieve desired product quality.
The molecular formula for (3-Chlorophenyl)hydrazine hemisulfate is , with a molecular weight of 383.3 g/mol. The IUPAC name is (3-chlorophenyl)hydrazine; sulfuric acid, indicating its association with sulfuric acid in the hemisulfate form.
The structure features a chlorinated phenyl ring attached to a hydrazine moiety, showcasing its potential for further chemical transformations.
(3-Chlorophenyl)hydrazine hemisulfate can undergo several types of chemical reactions:
The mechanism of action for (3-Chlorophenyl)hydrazine hemisulfate primarily involves its interaction with biological molecules. It acts as an inhibitor for certain enzymes by binding to their active sites, affecting metabolic pathways related to biomolecule synthesis and degradation. This characteristic makes it valuable in biochemical research, particularly in studying enzyme function and inhibition.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 383.3 g/mol |
IUPAC Name | (3-chlorophenyl)hydrazine; sulfuric acid |
InChI | InChI=1S/2C6H7ClN2.H2O4S/c27-5-2-1-3-6(4-5)9-8;1-5(2,3)4/h21-4,9H,8H2;(H2,1,2,3,4) |
(3-Chlorophenyl)hydrazine hemisulfate has diverse applications across several fields:
CAS No.: 7432-25-9
CAS No.: 17087-29-5
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: